molecular formula C21H22N4O2S B2729376 (1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109278-69-3

(1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2729376
CAS RN: 2109278-69-3
M. Wt: 394.49
InChI Key: UZUXVKHKPOITDS-UHFFFAOYSA-N
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Description

(1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality (1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Studies have demonstrated innovative methods for synthesizing bridged azabicyclic compounds, indicating the compound's relevance in chemical synthesis and the potential for creating novel molecules with unique properties. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions presents a method for creating structurally complex molecules, which could have implications for drug development and materials science (Ikeda, Kugo, & Sato, 1996).

Structural Analysis

Research into the structural analysis of related compounds, such as the study on the gold(III) tetrachloride salt of L-cocaine, provides insights into the molecular configuration and interactions within such molecules. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields, including pharmacology and materials science (Wood, Brettell, & Lalancette, 2007).

Potential Therapeutic Applications

While the focus of this summary is not on drug use, dosage, or side effects, it is worth noting that the structural class to which this compound belongs has been explored for its potential therapeutic applications. Research on related compounds, such as the discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor, underscores the medical significance of these molecules. These studies contribute to our understanding of how such compounds can be used to address cognitive deficits in conditions like schizophrenia (Wishka et al., 2006).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-23-18-10-14(5-8-19(18)28-13)24-21(26)25-15-6-7-16(25)12-17(11-15)27-20-4-2-3-9-22-20/h2-5,8-10,15-17H,6-7,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXVKHKPOITDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3C4CCC3CC(C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

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